Benzenepropanal, 2,6-dimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenepropanal, 2,6-dimethyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of Benzenepropanal, 2,6-dimethyl- may involve more efficient catalytic processes to ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.
Major Products:
Oxidation: 2,6-dimethylbenzoic acid.
Reduction: 2,6-dimethylbenzyl alcohol.
Substitution: 2,6-dimethyl-4-nitrobenzene (for nitration), 2,6-dimethylbromobenzene (for bromination).
Scientific Research Applications
Benzenepropanal, 2,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which Benzenepropanal, 2,6-dimethyl- exerts its effects depends on its chemical structure and the specific reactions it undergoes. For instance, in biological systems, its derivatives may interact with cellular components, leading to antimicrobial or antifungal effects. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Benzenepropanal: Lacks the methyl groups at the 2 and 6 positions.
3-Phenylpropanal: Similar structure but without the methyl substitutions on the benzene ring.
Uniqueness: Benzenepropanal, 2,6-dimethyl- is unique due to the presence of the two methyl groups, which can influence its reactivity and the types of reactions it undergoes. These substitutions can also affect its physical properties, such as boiling point and solubility, making it distinct from its non-methylated counterparts .
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)propanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6,8H,4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPDOIEZBGABA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310176 | |
Record name | 2,6-Dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070990-24-7 | |
Record name | 2,6-Dimethylbenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070990-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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